molecular formula C20H24IN B14583255 1H-Pyrrolium, 3-(diphenylmethyl)-2,5-dihydro-1,1,4-trimethyl-, iodide CAS No. 61334-50-7

1H-Pyrrolium, 3-(diphenylmethyl)-2,5-dihydro-1,1,4-trimethyl-, iodide

Cat. No.: B14583255
CAS No.: 61334-50-7
M. Wt: 405.3 g/mol
InChI Key: XIYZCMLXQKHPSA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolium, 3-(diphenylmethyl)-2,5-dihydro-1,1,4-trimethyl-, iodide is a complex organic compound with a unique structure that includes a pyrrolium core substituted with diphenylmethyl and trimethyl groups, along with an iodide ion

Preparation Methods

The synthesis of 1H-Pyrrolium, 3-(diphenylmethyl)-2,5-dihydro-1,1,4-trimethyl-, iodide typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1H-Pyrrolium, 3-(diphenylmethyl)-2,5-dihydro-1,1,4-trimethyl-, iodide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Mechanism of Action

The mechanism by which 1H-Pyrrolium, 3-(diphenylmethyl)-2,5-dihydro-1,1,4-trimethyl-, iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

1H-Pyrrolium, 3-(diphenylmethyl)-2,5-dihydro-1,1,4-trimethyl-, iodide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61334-50-7

Molecular Formula

C20H24IN

Molecular Weight

405.3 g/mol

IUPAC Name

3-benzhydryl-1,1,4-trimethyl-2,5-dihydropyrrol-1-ium;iodide

InChI

InChI=1S/C20H24N.HI/c1-16-14-21(2,3)15-19(16)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,20H,14-15H2,1-3H3;1H/q+1;/p-1

InChI Key

XIYZCMLXQKHPSA-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C[N+](C1)(C)C)C(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.